molecular formula C20H26N2O2S B2642241 2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 953998-30-6

2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2642241
CAS No.: 953998-30-6
M. Wt: 358.5
InChI Key: XCFGDWFKPKYLBI-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxy group, a thiophene ring, and a piperidine moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with thiophene-2-carbaldehyde under reductive amination conditions, using a reducing agent such as sodium triacetoxyborohydride.

  • Benzamide Formation: : The next step involves the acylation of the piperidine intermediate with 2-ethoxybenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods like industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzamide group can produce the corresponding amine.

Scientific Research Applications

2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets such as receptors and enzymes.

  • Biological Research: : It is used in studies investigating the biological pathways and mechanisms involved in diseases, providing insights into potential therapeutic interventions.

  • Chemical Biology: : The compound serves as a tool for probing the structure-activity relationships of benzamide derivatives, aiding in the design of more potent and selective compounds.

  • Industrial Applications: : It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxy group and the thiophene ring contribute to the compound’s binding affinity and selectivity. The piperidine moiety may enhance the compound’s ability to cross biological membranes, facilitating its access to intracellular targets. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(piperidin-4-ylmethyl)benzamide: Lacks the thiophene ring, which may result in different biological activity and selectivity.

    N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Lacks the ethoxy group, potentially affecting its pharmacokinetic properties.

    2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide: The methoxy group may alter the compound’s reactivity and interaction with biological targets.

Uniqueness

2-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its ethoxy group, thiophene ring, and piperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other benzamide derivatives. The presence of the thiophene ring, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-2-24-19-8-4-3-7-18(19)20(23)21-14-16-9-11-22(12-10-16)15-17-6-5-13-25-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFGDWFKPKYLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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